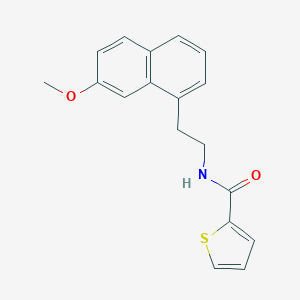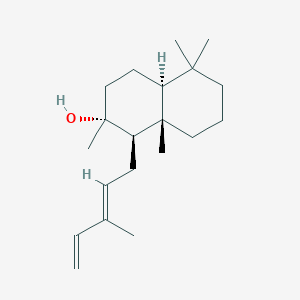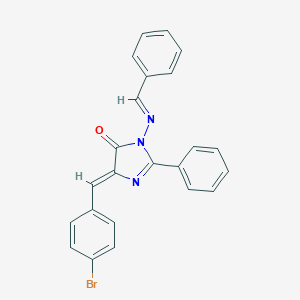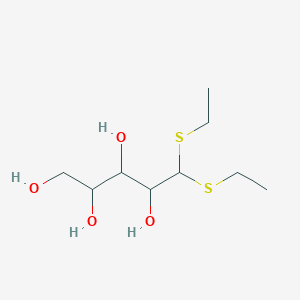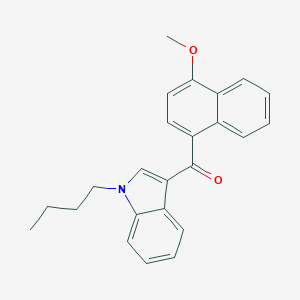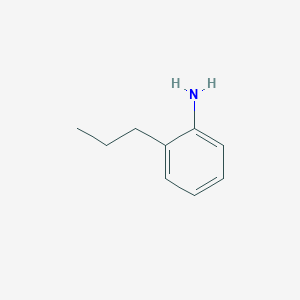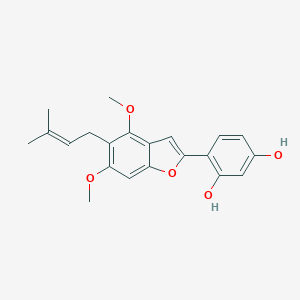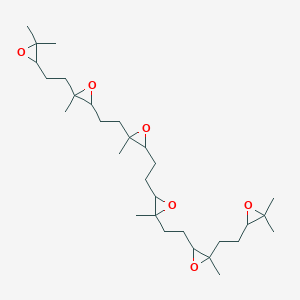
Hexaepoxysqualene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaepoxysqualene is a triterpenoid compound that is naturally found in various marine organisms such as sea sponges, soft corals, and algae. It has gained significant attention in recent years due to its potential therapeutic applications in the field of cancer research. Hexaepoxysqualene exhibits potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs.
Mecanismo De Acción
The mechanism of action of hexaepoxysqualene is not fully understood. However, it has been suggested that hexaepoxysqualene may exert its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, hexaepoxysqualene may inhibit the growth of cancer cells by interfering with various signaling pathways that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Hexaepoxysqualene has been shown to exhibit various biochemical and physiological effects. It has been found to induce DNA damage in cancer cells, leading to cell death. Moreover, hexaepoxysqualene has been shown to inhibit the activity of various enzymes that are essential for cancer cell survival and proliferation. Additionally, hexaepoxysqualene has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using hexaepoxysqualene in lab experiments include its potent cytotoxicity against various cancer cell lines and its potential for the development of novel anticancer drugs. Moreover, hexaepoxysqualene is a natural compound that can be extracted from marine organisms, making it a sustainable source of anticancer agents. However, the limitations of using hexaepoxysqualene in lab experiments include its low solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on hexaepoxysqualene. Firstly, further studies are needed to elucidate the mechanism of action of hexaepoxysqualene. Secondly, the development of novel drug delivery systems that can enhance the bioavailability and efficacy of hexaepoxysqualene is necessary. Thirdly, the potential of hexaepoxysqualene as a therapeutic agent for other diseases, such as inflammatory and oxidative stress-related diseases, should be investigated. Lastly, the exploration of the structural diversity of hexaepoxysqualene and its derivatives may lead to the discovery of novel bioactive compounds with therapeutic potential.
Conclusion:
In conclusion, hexaepoxysqualene is a promising candidate for the development of novel anticancer drugs. It exhibits potent cytotoxicity against various cancer cell lines, inhibits tumor growth in animal models, and exhibits various biochemical and physiological effects. However, further studies are needed to elucidate its mechanism of action, develop novel drug delivery systems, and investigate its potential therapeutic applications in other diseases.
Métodos De Síntesis
Hexaepoxysqualene can be synthesized through various methods, including chemical synthesis and isolation from natural sources. Chemical synthesis involves the use of organic solvents and reagents to produce hexaepoxysqualene in the laboratory. On the other hand, isolation from natural sources involves the extraction of hexaepoxysqualene from marine organisms using various extraction techniques.
Aplicaciones Científicas De Investigación
Hexaepoxysqualene has been extensively studied for its potential therapeutic applications in cancer research. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, hexaepoxysqualene has been shown to inhibit tumor growth in animal models, making it a promising candidate for the development of novel anticancer drugs.
Propiedades
Número CAS |
10008-64-7 |
|---|---|
Nombre del producto |
Hexaepoxysqualene |
Fórmula molecular |
C30H50O6 |
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
2-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-[2-[3-[2-[3-[2-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]ethyl]-3-methyloxiran-2-yl]ethyl]-2-methyloxiran-2-yl]ethyl]-2-methyloxirane |
InChI |
InChI=1S/C30H50O6/c1-25(2)19(31-25)11-15-29(7)23(35-29)13-17-27(5)21(33-27)9-10-22-28(6,34-22)18-14-24-30(8,36-24)16-12-20-26(3,4)32-20/h19-24H,9-18H2,1-8H3 |
Clave InChI |
PSNNHFRISFMCAD-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCC2(C(O2)CCC3(C(O3)CCC4C(O4)(C)CCC5C(O5)(C)CCC6C(O6)(C)C)C)C)C |
SMILES canónico |
CC1(C(O1)CCC2(C(O2)CCC3(C(O3)CCC4C(O4)(C)CCC5C(O5)(C)CCC6C(O6)(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



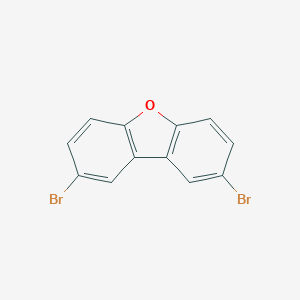

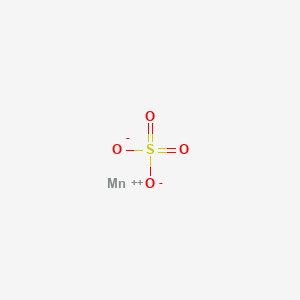

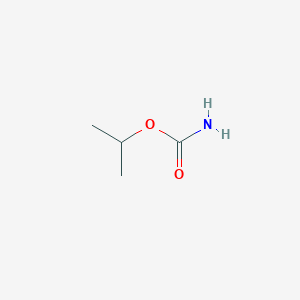
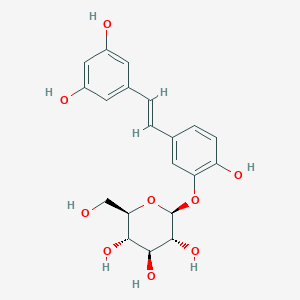
![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)
